HS-173, chemically known as Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, is a novel small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. [, , , , , , , , , , ] This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in the development and progression of various cancers. [, , , , , , , , , , , , , , ] HS-173 exhibits a high degree of selectivity for the PI3Kα isoform, a key player in the PI3K pathway, making it a promising candidate for targeted cancer therapy. [, , , , ] In numerous preclinical studies, HS-173 has demonstrated significant anticancer activity against various cancer cell lines, including pancreatic, breast, lung, and head and neck cancers. [, , , , , , , , , , , , , , , ]
The synthesis of HS-173 involves multiple steps, typically starting from commercially available precursors. The key steps include:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are not explicitly detailed in the available literature.
The molecular structure of HS-173 features a complex arrangement that includes:
The specific arrangement contributes to its activity as a phosphatidylinositol 3-kinase inhibitor. Structural data can be visualized through chemical diagrams available in databases such as PubChem and ResearchGate .
HS-173 undergoes several key reactions that are significant for its biological activity:
These reactions contribute to its potential therapeutic effects against tumors by inducing apoptosis and inhibiting proliferation .
The mechanism of action of HS-173 primarily involves:
This dual action enhances its antitumor efficacy by not only inhibiting growth but also preventing metastasis.
The physical and chemical properties of HS-173 include:
These properties are critical for understanding its pharmacokinetics and formulation for therapeutic use.
HS-173 has significant scientific applications, particularly in cancer research:
The ongoing research continues to explore its potential in clinical settings, aiming to improve therapeutic strategies against aggressive cancers .
HS-173 (ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) is a novel small-molecule inhibitor targeting phosphatidylinositol 3-kinase (PI3K), with exceptional selectivity for the p110α catalytic subunit (PI3Kα). Its chemical structure comprises an imidazopyridine core linked to a sulfonamide group, enabling competitive binding at the ATP-binding site of PI3Kα. This interaction is facilitated by hydrogen bonding with Val851 and hydrophobic interactions with Trp780 and Ile848 residues, as confirmed by molecular docking studies [8].
Key pharmacological properties include:
Table 1: Structural and Biochemical Profile of HS-173
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₈N₄O₄S |
CAS Number | 1276110-06-5 |
PI3Kα IC₅₀ | 0.8 nM |
Antiproliferative IC₅₀ (T47D) | 0.6 μM |
Solubility | ≥50 mg/mL in DMSO |
The PI3K/Akt/mTOR pathway regulates critical cellular processes—proliferation, survival, metabolism, and angiogenesis. Dysregulation occurs via:
Therapeutic PI3K inhibition disrupts:
Isoform-specific PI3Kα inhibition offers advantages over pan-PI3K blockade:
Table 2: HS-173 in Disease Models
Disease Context | Key Findings | Mechanistic Insight |
---|---|---|
Liver Fibrosis | ↓ Collagen I, α-SMA; ↑ HSC apoptosis | Blocks PI3K/Akt/p70S6K in HSCs [1] [5] |
Pancreatic Cancer | Synergy with sorafenib (↓ tumor burden) | Co-inhibits RAF/MEK and PI3K/Akt [3] |
Metastatic Progression | Suppresses lung/liver metastasis in vivo | Reverses EMT via ↓ Vimentin, ↑ E-cadherin [6] |
HS-173 exemplifies precision targeting: Its efficacy in fibrotic and oncologic contexts stems from disrupting spatially organized PI3Kα signaling hubs critical for pathological cell adaptation [1] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7